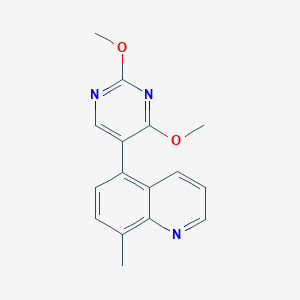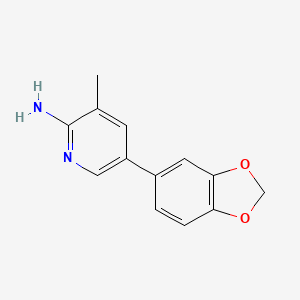![molecular formula C19H21N3 B5907217 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B5907217.png)
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole, also known as MPPI, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole is not fully understood, but it is believed to involve the modulation of neurotransmitter levels and the regulation of cellular processes through the binding of the sigma-1 receptor. 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has been shown to have a number of biochemical and physiological effects, including the inhibition of MAO-A activity, the binding to the sigma-1 receptor, and the modulation of neurotransmitter levels. 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has also been shown to have antioxidant properties and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole in lab experiments is its ability to selectively inhibit MAO-A activity, which allows researchers to study the effects of altered neurotransmitter levels on behavior and cognition. However, one limitation of using 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole is its relatively low potency compared to other MAO-A inhibitors, which may require higher doses to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole. One area of interest is the development of more potent MAO-A inhibitors based on the structure of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole. Another area of interest is the investigation of the sigma-1 receptor as a potential target for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole and its potential applications in the field of medicine.
Synthesemethoden
The synthesis of 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole involves the reaction of 1-methyl-1H-indole with 2-pyridin-2-ylpyrrolidine in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and column chromatography. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One study found that 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has the ability to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This suggests that 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole may have antidepressant and anxiolytic effects.
Another study found that 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole has the ability to bind to the sigma-1 receptor, which is involved in the regulation of cellular processes such as calcium signaling and protein synthesis. This suggests that 1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1H-indole may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-methyl-3-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-21-13-15(16-7-2-3-9-18(16)21)14-22-12-6-10-19(22)17-8-4-5-11-20-17/h2-5,7-9,11,13,19H,6,10,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMSTKWOOJNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCCC3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-aminoethyl)-N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-quinazolinamine dihydrochloride](/img/structure/B5907154.png)

![1-{2-[4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]ethyl}pyrrolidin-2-one](/img/structure/B5907178.png)
![ethyl 4-{[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B5907182.png)
![N-pyridin-3-yl-3-({1-[2-(trifluoromethyl)phenyl]ethyl}amino)propanamide](/img/structure/B5907192.png)

![(1H-imidazol-2-ylmethyl)methyl{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amine](/img/structure/B5907204.png)

![(3S*,4S*)-4-(4-fluorophenyl)-1-{[5-(1H-imidazol-2-yl)-2-thienyl]carbonyl}piperidin-3-ol](/img/structure/B5907230.png)
![methyl (2S*,4R*)-1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B5907233.png)
![ethyl [3-(4H-1,2,4-triazol-4-yl)phenyl]carbamate](/img/structure/B5907239.png)
![5-{1-[(5-ethylpyridin-2-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-methoxypyrimidine](/img/structure/B5907245.png)